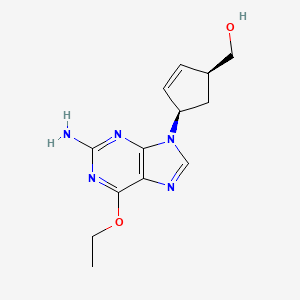
ethyl 2-(4-methyltriazol-1-yl)acetate
Übersicht
Beschreibung
ethyl 2-(4-methyltriazol-1-yl)acetate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-methyltriazol-1-yl)acetate typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and produces the desired triazole ring with high yield and specificity. The reaction involves the use of azides and alkynes under copper-catalyzed conditions to form the 1,2,3-triazole ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: ethyl 2-(4-methyltriazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Wissenschaftliche Forschungsanwendungen
ethyl 2-(4-methyltriazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of ethyl 2-(4-methyltriazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
1,2,3-Triazole Derivatives: Compounds with various substituents on the triazole ring, exhibiting diverse biological activities.
Uniqueness: ethyl 2-(4-methyltriazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl acetate group enhances its solubility and reactivity, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
1154030-60-0 |
|---|---|
Molekularformel |
C7H11N3O2 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
ethyl 2-(4-methyltriazol-1-yl)acetate |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-10-4-6(2)8-9-10/h4H,3,5H2,1-2H3 |
InChI-Schlüssel |
LRCRJWSWTZYILW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C=C(N=N1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzobicyclo[2.2.1]heptadiene](/img/structure/B8507191.png)







